![molecular formula C15H24BNO4S B2972249 N-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide CAS No. 2246761-65-7](/img/structure/B2972249.png)
N-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide” is a complex organic molecule. It contains a sulfonamide group, which is a functional group consisting of a sulfur atom, two oxygen atoms, and a nitrogen atom. It also contains a phenyl group (a ring of 6 carbon atoms, similar to benzene) and a dioxaborolane group, which is a type of boronic ester .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through substitution reactions . For example, boronic acid pinacol ester compounds, which include the dioxaborolane group, are significant reaction intermediates in carbon-carbon coupling and carbon heterocoupling reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of several functional groups. The structure could be analyzed using techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry . Density functional theory (DFT) could be used to calculate the molecular structure and compare it with experimental values .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are often involved in substitution reactions . The boronic acid pinacol ester group, in particular, is known to participate in carbon-carbon coupling and carbon heterocoupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Properties such as density, boiling point, and refractive index could be determined experimentally .Mécanisme D'action
The mechanism of action of N-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide X is not fully understood, but it is believed to act through inhibition of specific enzymes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
This compound X has been shown to have several biochemical and physiological effects in various scientific research studies. It has been found to inhibit the activity of specific enzymes involved in cancer cell growth, as well as reduce inflammation in animal models. Additionally, it has been shown to have low toxicity in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide X in lab experiments is its low toxicity, which allows for higher concentrations to be used without causing harm to cells or animals. However, one limitation is the limited availability of the compound, which can make it difficult to perform large-scale experiments.
Orientations Futures
There are several potential future directions for the study of N-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide X. One direction is the development of more efficient and cost-effective synthesis methods to increase the availability of the compound. Another direction is the study of its potential therapeutic applications in other diseases, such as autoimmune disorders and infectious diseases. Additionally, the mechanism of action of this compound X could be further elucidated to better understand its potential therapeutic effects.
In conclusion, this compound X is a novel sulfonamide compound that has gained interest in scientific research for its potential therapeutic applications. Its mechanism of action, biochemical and physiological effects, and future directions are still being studied, and it has shown promise in inhibiting cancer cell growth and reducing inflammation. Further research is needed to fully understand the potential of this compound in therapeutic applications.
Méthodes De Synthèse
N-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide X can be synthesized through a multi-step process involving the reaction of 2-methyl-4-bromoacetophenone with tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst. The resulting intermediate is then reacted with ethanesulfonyl chloride to yield this compound X.
Applications De Recherche Scientifique
N-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide X has been studied for its potential therapeutic applications in various scientific research studies. One study found that this compound X exhibited potent inhibitory effects on the growth of cancer cells in vitro. Another study found that this compound X had anti-inflammatory effects in a mouse model of acute lung injury.
Safety and Hazards
Propriétés
IUPAC Name |
N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BNO4S/c1-7-22(18,19)17-13-9-8-12(10-11(13)2)16-20-14(3,4)15(5,6)21-16/h8-10,17H,7H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMIFHPYKYPITJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NS(=O)(=O)CC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


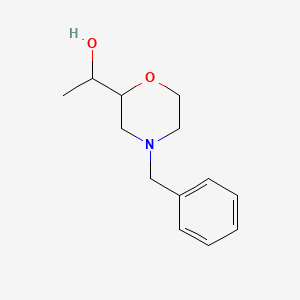
![4-(1H-imidazol-1-yl)pyrrolo[1,2-a]quinoxaline](/img/structure/B2972172.png)
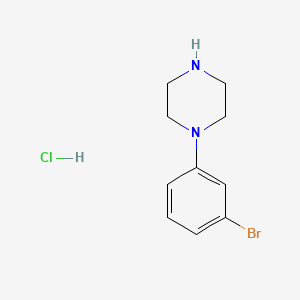
![2-{1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}-N-[3-(4-ethylpiperazin-1-yl)propyl]propanamide](/img/structure/B2972174.png)
![[4-(difluoromethyl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2972175.png)
![2-(4-fluorophenyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2972176.png)
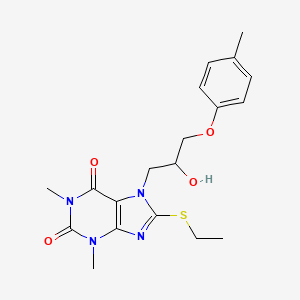
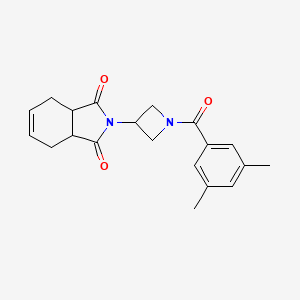
![(E)-2-(benzenesulfonyl)-3-[3-(trifluoromethoxy)phenyl]prop-2-enenitrile](/img/structure/B2972184.png)
![5-chloro-3-{[(3-methylbutanoyl)oxy]imino}-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2972185.png)
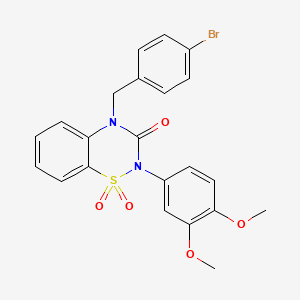
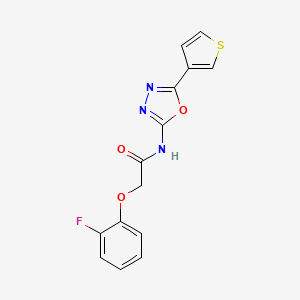
![4-methyl-3-(5-methylthiophen-2-yl)-1-[(pyridin-3-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2972188.png)